

Technical Guide: 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline

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Compound of Interest

Compound Name: 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline

CAS No.: 946727-27-1

Cat. No.: B3172393

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CAS Number: 946727-27-1 Role: Advanced Pharmaceutical Intermediate / Solubilizing Building Block

Executive Summary & Chemical Identity

This guide details the physicochemical properties, synthesis logic, and quality control protocols for **3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline**. This compound is a strategic building block in medicinal chemistry, specifically designed to introduce a diethylene glycol monomethyl ether (mPEG2) motif into a drug scaffold.

The presence of the mPEG2 chain at the ortho position (relative to the amino group) combined with a meta-chloro substituent makes this aniline a highly specialized tool for modulating the lipophilicity (LogP) and aqueous solubility of kinase inhibitors and other small molecule drugs.

Chemical Identity Table

Property	Specification
IUPAC Name	3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline
CAS Number	946727-27-1
Molecular Formula	C ₁₁ H ₁₆ ClNO ₃
Molecular Weight	245.70 g/mol
InChI Key	NTALMRHRUHEMI-UHFFFAOYSA-N
Appearance	Pale yellow to brown viscous liquid or low-melting solid
Solubility	Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

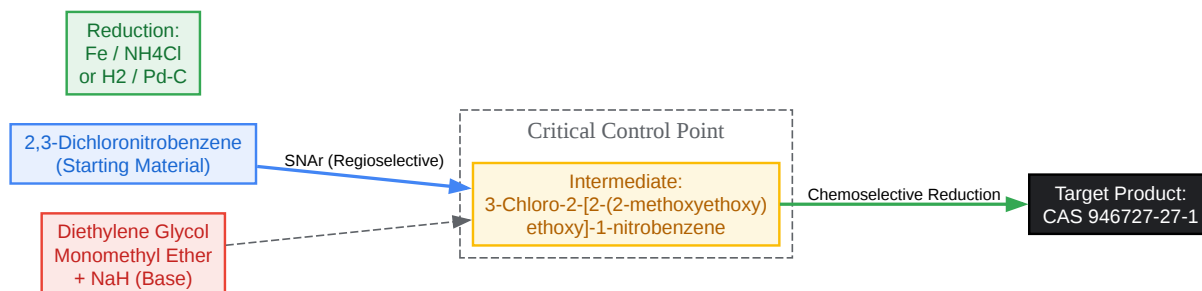
Synthesis & Manufacturing Logic

The synthesis of CAS 946727-27-1 relies on a regioselective Nucleophilic Aromatic Substitution (S_NAr) followed by a chemoselective reduction. The core challenge is ensuring the ether chain attaches exclusively at the C2 position (ortho to the nitro group) rather than displacing the C3 chlorine.

Mechanistic Pathway

- **Precursor Selection:** The starting material is 2,3-Dichloronitrobenzene. The nitro group activates the ortho and para positions. Since C2 is ortho to the nitro group and C3 is meta, the C2-chlorine is significantly more electrophilic and susceptible to nucleophilic attack.
- **Nucleophilic Substitution (S_NAr):** Diethylene glycol monomethyl ether is deprotonated (using NaH or t-BuOK) to form the alkoxide, which attacks C2.
- **Reduction:** The nitro group is reduced to an amine using Iron/Ammonium Chloride or Catalytic Hydrogenation (H₂/Pd-C), yielding the final aniline.

Synthesis Workflow Diagram



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Caption: Regioselective synthesis pathway leveraging the ortho-activating effect of the nitro group.

Experimental Protocol (Self-Validating System)

This protocol is designed for research-scale synthesis (10g scale). It includes built-in checkpoints to validate success at each stage.

Step 1: SNAr Coupling

- Setup: In a dry 3-neck flask under N₂ atmosphere, suspend Sodium Hydride (60% dispersion, 1.2 eq) in anhydrous THF.
- Activation: Dropwise add Diethylene glycol monomethyl ether (1.1 eq) at 0°C. Stir for 30 min until H₂ evolution ceases (Formation of Alkoxide).
- Reaction: Add a solution of 2,3-Dichloronitrobenzene (1.0 eq) in THF dropwise.
- Execution: Warm to room temperature and stir for 4-6 hours.
- Validation (Checkpoint A): Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (R_f ~0.6) should disappear, replaced by a more polar nitro-ether spot (R_f ~0.3).
 - Critical Note: If the reaction is sluggish, heat to 50°C. Avoid overheating to prevent displacement of the C3-chlorine.

Step 2: Nitro Reduction

- Preparation: Dissolve the crude nitro-intermediate in Ethanol/Water (3:1).
- Reagent: Add Iron powder (5.0 eq) and Ammonium Chloride (3.0 eq).
- Reflux: Heat to reflux (80°C) for 2-3 hours with vigorous stirring.
- Workup: Filter hot through a Celite pad to remove iron residues. Concentrate the filtrate.
- Purification: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄. Purify via flash column chromatography if necessary.

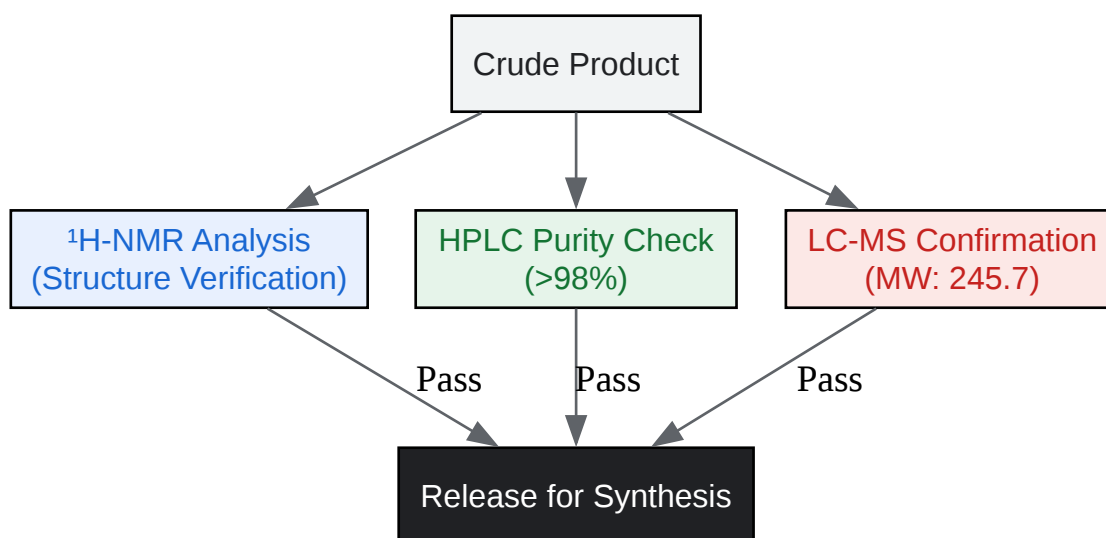
Quality Control & Characterization

To ensure the material is suitable for drug development (e.g., coupling to a quinazoline core), it must meet strict purity standards.

QC Specification Table

Test	Method	Acceptance Criteria
Identification	¹ H-NMR (DMSO-d ₆)	Confirms structure; integration of PEG chain (3.2–4.2 ppm) vs. Aromatic protons (6.5–7.2 ppm).
Purity	HPLC (C18 Column)	> 98.0% (Area %)
Mass Analysis	LC-MS (ESI+)	[M+H] ⁺ = 246.1 ± 0.5 Da
Water Content	Karl Fischer	< 0.5% w/w
Residual Solvents	GC-HS	Meets ICH Q3C limits (THF < 720 ppm)

QC Workflow Diagram



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Caption: Parallel quality control workflow ensuring structural identity and chemical purity.

Application in Drug Development

3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline is primarily used as a "Head Group" or "Tail Modifier" in the design of covalent and non-covalent kinase inhibitors.

- **Solubility Enhancement:** The mPEG2 chain disrupts the crystal lattice and interacts with water, significantly lowering the LogP compared to a standard chloro-aniline. This is crucial for oral bioavailability.
- **Structural Analogs:** It serves as a building block for "Next-Generation" analogs of drugs like Erlotinib or Gefitinib, where the solubility chain is moved from the quinazoline core to the aniline ring to alter metabolic stability or binding kinetics.
- **PROTAC Linkers:** The terminal methoxy group makes it a "capped" chain, but demethylation can yield a hydroxyl handle for attaching E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs).

References

- **Chemical Identity & Properties:** **3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline** (CAS 946727-27-1). BenchChem. Retrieved from .

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